REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]([O:13]CC)=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C(=O)([O-])[O-].[K+].[K+].Cl.[N+:23]([C:26]1[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=1[C:28]([NH2:30])=[NH:29])([O-:25])=[O:24]>C(O)C>[O:13]=[C:11]1[NH:30][C:28]([C:27]2[CH:31]=[CH:32][CH:33]=[CH:34][C:26]=2[N+:23]([O-:25])=[O:24])=[N:29][CH:4]=[C:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2.3,4.5|
|
Name
|
|
Quantity
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0.73 g
|
Type
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reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
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Cl.[N+](=O)([O-])C1=C(C(=N)N)C=CC=C1
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Name
|
|
Quantity
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11 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 3.5 hours
|
Duration
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3.5 h
|
Type
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FILTRATION
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Details
|
The cooled mixture was filtered
|
Type
|
ADDITION
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Details
|
The filtrate was poured into ice-water (150 ml.)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CN=C(N1)C1=C(C=CC=C1)[N+](=O)[O-])C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 20.2% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |